2-Pyridineethanol, 6-bromo-beta,beta-difluoro-
Description
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- is a halogenated and fluorinated derivative of 2-pyridineethanol, a heterocyclic organic compound with a pyridine ring and an ethanol side chain.
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-6-3-1-2-5(11-6)7(9,10)4-12/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOREUQLAGTLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- typically involves the bromination and fluorination of pyridine derivatives. One common method includes the use of bromine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce various pyridine derivatives.
Scientific Research Applications
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Structural Features :
- Pyridine Core : The aromatic pyridine ring provides a nitrogen-containing heterocycle, enabling hydrogen bonding and coordination with metal ions (e.g., in catalysis or sensor applications) .
- Substituents :
- Beta,beta-Difluoro: Fluorine atoms at the beta positions of the ethanol chain improve metabolic stability and lipophilicity, critical for drug bioavailability .
Comparison with Similar Compounds
The compound’s unique substituent arrangement distinguishes it from structurally related brominated and fluorinated analogs. Below is a detailed comparison:
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Substituents/Structure | Key Applications | Biological/Chemical Properties | References |
|---|---|---|---|---|
| 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- | 6-Br, β,β-diF on pyridine-ethanol | Pharmaceutical intermediates, materials | Enhanced metabolic stability; potential antitumor activity (inferred) | |
| Gemcitabine (2',2'-difluoro-2'-deoxycytidine) | 2',2'-diF on deoxycytidine sugar | Anticancer therapy | IC₅₀: 1 ng/mL (leukemia cells); inhibits DNA synthesis | |
| 3-Bromo-beta,beta-difluorostyrene | 3-Br, β,β-diF on styrene | Chemical intermediate | High reactivity in polymerization/functionalization | |
| 2-Pyridineethanol (parent compound) | Unsubstituted pyridine-ethanol | Agrochemicals, drug metabolites | Solvent, intermediate for Betahistine |
Gemcitabine (2',2'-Difluoro-2'-deoxycytidine)
- Structural Similarities : Both compounds feature beta,beta-difluoro substituents, which stabilize the molecule against enzymatic degradation. In gemcitabine, this confers resistance to deamination, prolonging its antitumor activity .
- Functional Differences :
- Target Specificity: Gemcitabine’s fluorine atoms enhance its affinity for deoxycytidine kinase, enabling phosphorylation and incorporation into DNA. In contrast, the pyridineethanol derivative’s fluorination may improve binding to enzymatic targets in drug synthesis .
- Activity: Gemcitabine shows potent activity against solid tumors (e.g., pancreatic cancer), while the biological activity of 6-bromo-beta,beta-difluoro-2-pyridineethanol remains speculative but is hypothesized to involve kinase inhibition or receptor modulation .
3-Bromo-beta,beta-difluorostyrene
Substituent Positioning: The 3-bromo and beta,beta-difluoro groups on styrene enhance electrophilicity for use in cross-coupling reactions. However, the pyridine ring in 6-bromo-beta,beta-difluoro-2-pyridineethanol offers coordination sites absent in styrene derivatives . Applications: Styrene derivatives are primarily used in polymer chemistry, whereas pyridineethanol derivatives are tailored for biomedical and catalytic applications .
Brominated Analogues: Reactivity and Market Trends
2-Pyridineethanol (Parent Compound)
Unsubstituted vs. Brominated: The parent compound lacks halogenation, limiting its reactivity. The 6-bromo substitution in the target compound increases its utility in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), critical for synthesizing complex pharmaceuticals . Market Growth: The 2-pyridineethanol market is projected to grow at 12.2% CAGR (2025–2032), driven by demand for high-purity intermediates. Brominated derivatives are expected to see niche growth in oncology and agrochemicals .
Other Brominated Compounds (e.g., 2,6-Dibromophenol)
Electron-Withdrawing Effects: Bromine’s inductive effect in 2,6-dibromophenol increases acidity (pKa ~6.5), whereas in 6-bromo-beta,beta-difluoro-2-pyridineethanol, bromine may direct electrophilic substitution reactions on the pyridine ring .
Biological Activity
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a bromine atom at the 6th position and two fluorine atoms at the beta position of the ethanol side chain. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research.
2-Pyridineethanol, 6-bromo-beta,beta-difluoro- can be synthesized through various methods, including bromination and fluorination of pyridine derivatives. A common synthetic route involves using bromine and diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve the desired substitution pattern.
| Property | Value |
|---|---|
| Molecular Formula | C7H7BrF2N |
| Molecular Weight | 224.04 g/mol |
| CAS Number | 891856-12-5 |
| Melting Point | Not specified |
The biological activity of 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- is primarily attributed to its interaction with specific molecular targets. The presence of bromine and fluorine substituents can influence the compound's reactivity and binding affinity to various enzymes and receptors. These interactions may modulate biological pathways, leading to significant physiological effects.
Antimicrobial Activity
Research has indicated that compounds similar to 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- exhibit antimicrobial properties. Studies have shown that fluorinated pyridines can inhibit bacterial growth by disrupting cellular processes .
Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds structurally analogous to 2-Pyridineethanol, 6-bromo-beta,beta-difluoro- have demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Inhibition of bacterial growth observed |
| Anticancer | Cytotoxicity against specific cancer cell lines |
| Mechanism | Interaction with enzymes and receptors |
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxicity of various pyridine derivatives, including those related to 2-Pyridineethanol, 6-bromo-beta,beta-difluoro-. It was found that certain derivatives exhibited significant cytotoxic effects in human monocytic THP-1 cells at concentrations up to 50 μM .
- Inflammation Modulation : Another investigation explored the anti-inflammatory potential of related compounds through their inhibition of c-Jun N-terminal kinases (JNKs), which are critical in inflammatory signaling pathways. The results indicated that these compounds could effectively reduce inflammation in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
